molecular formula C2H7NO3PS- B1261643 Phosphorothioic acid, S-(2-aminoethyl) ester

Phosphorothioic acid, S-(2-aminoethyl) ester

Cat. No. B1261643
M. Wt: 156.12 g/mol
InChI Key: RZPNFYXFSHGGBE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteamine S-phosphate(2-) is an organic phosphorothioate anion that is the conjugate base of cysteamine S-phosphate, obtained by deprotonation of the two free thiophosohate OH groups and protonation of the amino group. It is a conjugate base of a cysteamine S-phosphate.
Proposed as an adjuvant to cancer chemotherapy;  may have radiation protective properties.

Scientific Research Applications

  • Radioprotective Properties

    • Aminoethyl thiophosphoric acid has been studied for its radioprotective effects. The research focused on the synthesis and properties of sodium salts of aminoethyl thiophosphoric acid and similar compounds for radioprotection (Hansen & Sörbo, 1961).
  • Chemical Synthesis and Physiological Activity

    • Studies have been conducted on the synthesis and physiological activity of S-[N-acyl-N-(alkoxycarbonylalkyl)aminomethyl] O,O-dialkyl phosphorothioates and -dithioates, involving reactions with aminoethyl thiophosphoric acid derivatives. These compounds have been shown to possess activity as permethrine synergists (Shipov et al., 2001).
  • Solvent-Extraction Properties

    • The solvent-extraction properties of sulfur analogs of organophosphorus compounds, including aminoethyl thiophosphoric acid, have been investigated. These compounds are used for extracting metal ions from mineral acid solutions due to their ability to form insoluble sulfides (Handley, 1963).
  • Synthesis and Radioprotection in Cancer Radio- and Chemotherapy

    • Detailed methods for synthesizing phosphorothioic acids, including S-(2-aminoethyl) phosphorothioic acid, have been developed with the aim of optimizing yields. These compounds are of interest in cancer radio- and chemotherapy (Laduranty et al., 2010).
  • Comparison with Phosphate Transfer Reactions

    • Research has compared phosphorothioate esters, including those derived from aminoethyl thiophosphoric acid, with phosphate esters. This comparison provides insights into the chemistry and enzymatic phosphoryl transfer reactions of these compounds (Catrina & Hengge, 2003).
  • Inhibition of Phosphatases

    • Studies on phosphonothioic acids, analogs of phosphorothioate esters, have shown that they can act as inhibitors for various phosphatases, thereby playing a role in enzyme regulation and signaling pathways (Świerczek et al., 2003).
  • Synthesis of Phosphorothioylated Amino Acids

    • The synthesis of N- and O-phosphorothioylated amino acids using aminoethyl thiophosphoric acid derivatives has been explored. This methodology could have applications in the development of novel pharmaceuticals or biochemical tools (Baraniak et al., 2002).

properties

Product Name

Phosphorothioic acid, S-(2-aminoethyl) ester

Molecular Formula

C2H7NO3PS-

Molecular Weight

156.12 g/mol

IUPAC Name

2-phosphonatosulfanylethylazanium

InChI

InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6)/p-1

InChI Key

RZPNFYXFSHGGBE-UHFFFAOYSA-M

Canonical SMILES

C(CSP(=O)([O-])[O-])[NH3+]

synonyms

eta Aminoethylthiophosphate, Sodium Salt
beta-Aminoethylthiophosphate, Sodium Salt
Cistafos
Cistaphos
Cystafos
Cystaphos
Phosphocysteamine
Salt beta-Aminoethylthiophosphate, Sodium
Sodium Salt beta-Aminoethylthiophosphate
WR 638
WR-638
WR638

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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